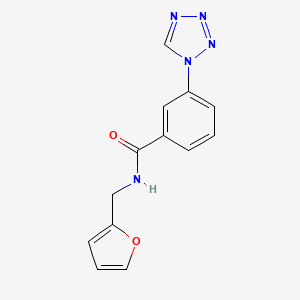

N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-13(14-8-12-5-2-6-20-12)10-3-1-4-11(7-10)18-9-15-16-17-18/h1-7,9H,8H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKZJHYGETUJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Furan 2 Ylmethyl 3 1h Tetrazol 1 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis and Key Precursors for N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide

Retrosynthetic analysis of the target molecule reveals two primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the molecule into two key precursors: 3-(1H-tetrazol-1-yl)benzoic acid and furfurylamine (B118560). This approach is logical as amide bond formation is a well-established and reliable transformation in organic synthesis.

A secondary disconnection can be envisioned for the formation of the tetrazole ring on the benzoic acid moiety. This involves a [3+2] cycloaddition reaction, a common method for synthesizing tetrazoles. This retrosynthetic step leads back to a simpler precursor, 3-cyanobenzoic acid, which can be converted to the tetrazole through the addition of an azide (B81097) source.

Therefore, the synthesis strategically builds the molecule by first preparing the 3-(1H-tetrazol-1-yl)benzoic acid intermediate and then coupling it with furfurylamine to form the final product. The key precursors identified through this analysis are readily available or can be synthesized through straightforward methods.

Multi-Step Synthesis Strategies and Reaction Optimization

The forward synthesis of this compound is typically achieved in two main stages, each with opportunities for optimization to improve yield and purity.

The formation of the 3-(1H-tetrazol-1-yl)benzoic acid intermediate is a critical step. nih.govpsu.edudoaj.org This is generally accomplished by reacting 3-cyanobenzoic acid with an azide source, such as sodium azide, often in the presence of a Lewis acid or a transition metal catalyst to facilitate the [3+2] cycloaddition. nih.govpsu.edu One documented method involves heating 3-cyanobenzoic acid with cadmium(II) nitrate (B79036) in a sealed vessel, followed by treatment to isolate the desired product in good yield. nih.govpsu.edu The reaction conditions, including temperature, solvent, and reaction time, are crucial for maximizing the conversion and minimizing the formation of byproducts.

Table 1: Synthesis of 3-(1H-Tetrazol-5-yl)benzoic Acid

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Cyanobenzoic acid | Cd(NO3)2·6H2O, H2O | 160°C, 3 days | 76.2% | nih.govpsu.edu |

The final step in the synthesis is the formation of the amide bond between 3-(1H-tetrazol-1-yl)benzoic acid and furfurylamine. This is a standard amide coupling reaction, for which a variety of reagents and conditions can be employed. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), phosphonium (B103445) salts such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), or uranium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and the addition of a base, such as triethylamine (B128534) or diisopropylethylamine, are optimized to ensure a high yield and to prevent side reactions. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

While the amide bond formation itself may not always require a catalyst in the traditional sense (the coupling agents facilitate the reaction), the synthesis of the tetrazole ring can be catalyzed. The use of cadmium salts in the formation of 3-(1H-tetrazol-5-yl)benzoic acid is an example of metal-assisted synthesis. nih.govpsu.edu In other contexts, the synthesis of tetrazoles from nitriles and azides can be catalyzed by zinc salts or other Lewis acids. The optimization of these catalytic systems is key to achieving efficient and high-yielding syntheses. Reaction conditions such as temperature, pressure, and solvent polarity are carefully controlled to drive the reactions to completion and to ensure the stability of the reactants and products.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the furan (B31954) ring, the benzamide (B126) core, or the tetrazole moiety.

Modifications to the furan ring can involve the introduction of substituents at various positions or the replacement of the furan ring with other heterocyclic systems. For example, substituted furfurylamines can be used in the amide coupling step to introduce alkyl, halogen, or other functional groups onto the furan ring. Alternatively, the furan ring can be replaced by other five-membered heterocycles like thiophene (B33073) or pyridine (B92270) to investigate the impact of these changes on the molecule's properties. The synthesis of these analogs generally follows the same synthetic route, with the variation being the specific amine used in the final coupling step. Research into benzofuran (B130515) derivatives has shown that modifications at various positions of the furan and benzene (B151609) rings can lead to a range of biological activities. nih.govnih.govresearchgate.net

Table 2: Examples of Heterocyclic Amines for Analog Synthesis

| Amine | Resulting Moiety |

|---|---|

| (Thiophen-2-yl)methanamine | Thiophene-2-ylmethyl |

| (Pyridin-2-yl)methanamine | Pyridin-2-ylmethyl |

| (5-Methylfuran-2-yl)methanamine | (5-Methylfuran-2-yl)methyl |

Substitutions on the Benzamide Phenyl Ring

Modifications to the benzamide phenyl ring are a key strategy for fine-tuning the properties of the parent compound. The introduction of various substituents on this ring can significantly influence the molecule's electronic and steric characteristics.

A general and effective method for creating a library of such derivatives involves the amide coupling reaction. This process typically starts with a series of substituted 3-(1H-tetrazol-1-yl)benzoic acids, which are then coupled with furan-2-ylmethanamine. The benzoic acid precursors can be synthesized or commercially sourced with a variety of substituents at different positions on the phenyl ring.

Common substituents explored in related benzamide structures include electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, fluoro, nitro). For instance, studies on analogous N-substituted benzamide derivatives have shown that the presence and position of electronegative groups on the benzamide ring can enhance biological activity. nih.govresearchgate.net In one study focused on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide moiety increased the compound's potency as a positive allosteric modulator of the mGluR5 receptor. researchgate.net

The synthesis of these substituted benzamides can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine.

Table 1: Examples of Substitutions on the Benzamide Phenyl Ring of Analogous Compounds

| Entry | R1 | R2 | R3 | R4 |

| 1 | H | H | H | H |

| 2 | Cl | H | H | H |

| 3 | H | Cl | H | H |

| 4 | H | H | Cl | H |

| 5 | F | H | H | H |

| 6 | H | H | NO₂ | H |

This table illustrates potential substitution patterns on the benzamide phenyl ring based on common modifications seen in medicinal chemistry.

Variations in the Tetrazole Moiety and Regioisomer Exploration

The tetrazole ring is a crucial component of the molecule, often serving as a bioisostere for a carboxylic acid or a cis-amide group, which can enhance metabolic stability. osi.lvacs.orgnih.gov Synthetic strategies for tetrazole derivatives are well-established and offer avenues for creating variations. osi.lvresearchgate.net

The most common method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition of an azide source (like sodium azide or trimethylsilyl (B98337) azide) with a nitrile. nih.govrug.nl For the parent compound, this would involve the reaction of 3-cyanobenzonitrile with an azide, followed by N-alkylation to introduce the benzamide portion.

A significant aspect of tetrazole synthesis is the potential for regioisomerism. When an unsymmetrically substituted tetrazole is formed, two different N-substituted regioisomers are possible: the 1-substituted (as in the parent compound) and the 2-substituted isomer. The regioselectivity of the alkylation step is often dependent on reaction conditions, the nature of the substituent on the tetrazole ring, and the alkylating agent. researchgate.net Cobalt-promoted methods have been reported to offer regioselective preparation of aryl tetrazole amines, providing a potential route to control isomer formation. researchgate.net

Furthermore, variations can be introduced at the 5-position of the tetrazole ring. While the parent compound has a phenyl group at this position (originating from the benzonitrile), other synthetic methods allow for the creation of 1,5-disubstituted tetrazoles from amides or thioamides. osi.lvrug.nlorganic-chemistry.org These methods might involve activating the amide functionality with reagents like phosphorus pentachloride (PCl₅) or diphenyl phosphorazidate (DPPA) followed by reaction with an azide source. rug.nlorganic-chemistry.org

Table 2: Potential Tetrazole Regioisomers and Variations

| Compound | Tetrazole Substitution Pattern |

| N-(furan-2-ylmethyl)-3-(1H -tetrazol-1-yl)benzamide | 1,5-disubstituted |

| N-(furan-2-ylmethyl)-3-(2H -tetrazol-2-yl)benzamide | 2,5-disubstituted |

Hybridization with Other Heterocyclic Scaffolds in Derivative Synthesis

Creating hybrid molecules by incorporating other heterocyclic scaffolds is a modern strategy in medicinal chemistry to develop compounds with novel or enhanced properties. nih.gov This approach involves covalently linking the core this compound structure with other heterocyclic rings.

The furan, benzamide, or tetrazole moieties can serve as anchor points for introducing additional heterocyclic systems. For example, the furan ring itself is a versatile heterocycle used in the synthesis of numerous bioactive compounds. derpharmachemica.comderpharmachemica.com Synthetic routes could be designed to replace the furan-2-ylmethyl group with other heterocyclic methylamines, such as those derived from thiophene, pyridine, or thiazole. This is typically achieved by using the corresponding heterocyclic methanamine in the final amide coupling step instead of furfurylamine.

Alternatively, the benzamide phenyl ring can be functionalized with another heterocyclic ring. For instance, a bromo-substituted benzamide precursor could undergo a Suzuki or Buchwald-Hartwig coupling reaction with a heterocyclic boronic acid or amine, respectively, to attach a new ring system prior to the final amide formation.

Research has demonstrated the synthesis of hybrid molecules where tetrazole moieties are linked to other heterocycles like benzimidazoles, quinolines, or triazoles to generate compounds with combined pharmacological profiles. nih.govamazonaws.comresearchgate.net A study focused on designing new antimicrobial agents specifically prepared hybrid compounds based on a tetrazole scaffold, noting that N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives yielded promising results. nih.gov This highlights the synthetic feasibility and interest in combining the furan-methyl-tetrazole core with other structures.

Advanced Structural Characterization and Conformational Analysis of N Furan 2 Ylmethyl 3 1h Tetrazol 1 Yl Benzamide

Spectroscopic Analysis for Rigorous Structural Elucidation in Research Contexts

Spectroscopic analysis is indispensable for confirming the molecular structure of N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides complementary information to verify the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework.

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment. The protons on the furan (B31954) ring, the benzamide (B126) phenyl ring, and the tetrazole ring would appear in the aromatic region (typically δ 6.0-9.5 ppm). The methylene (B1212753) bridge protons (-CH₂-) connecting the furan and amide nitrogen would likely appear as a characteristic singlet or doublet around δ 4.5-5.0 ppm. rsc.org The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data, showing distinct resonances for the carbonyl carbon of the amide (δ ~165-170 ppm), as well as for the aromatic and heterocyclic carbons. rsc.orgnih.gov The methylene carbon would be found in the aliphatic region of the spectrum. rsc.org Techniques like HSQC and HMBC can be used to establish definitive correlations between protons and carbons. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies. Key expected absorptions include the N-H stretching vibration of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl group (around 1650-1680 cm⁻¹), C=N and N=N stretching vibrations from the tetrazole ring, and C-O-C stretching from the furan moiety. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. rsc.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can further support the proposed structure by showing losses of characteristic fragments, such as the furfuryl group or parts of the benzoyl moiety.

Table 1: Predicted Spectroscopic Data for this compound This table is generated based on typical values for the constituent functional groups and data from analogous structures.

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.0 - 9.5 ppm | Furan, Benzene (B151609), and Tetrazole rings |

| ¹H NMR | Amide Proton | δ 8.0 - 9.0 ppm (variable) | -C(O)NH- |

| ¹H NMR | Methylene Protons | δ 4.5 - 5.0 ppm | -NH-CH₂-Furan |

| ¹³C NMR | Carbonyl Carbon | δ 165 - 170 ppm | -C=O |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm | Furan, Benzene, and Tetrazole rings |

| ¹³C NMR | Methylene Carbon | δ 40 - 45 ppm | -NH-CH₂-Furan |

| IR | N-H Stretch | ~3300 cm⁻¹ | Amide N-H |

| IR | C=O Stretch | ~1660 cm⁻¹ | Amide I band |

| HRMS | Molecular Ion | Exact m/z for C₁₃H₁₁N₅O₂ | [M+H]⁺ or [M]⁺ |

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure for this compound is not publicly documented, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.

In the crystal lattice, intermolecular hydrogen bonds are expected to be a dominant feature, particularly involving the amide N-H group as a donor and the amide carbonyl oxygen or a nitrogen atom of the tetrazole ring as an acceptor. nih.govnih.gov These interactions can link molecules into chains or more complex three-dimensional networks. researchgate.netnih.gov Furthermore, π-stacking interactions between the aromatic furan, benzene, and tetrazole rings may also play a significant role in stabilizing the crystal packing. nih.gov

Preclinical Biological Evaluation and Mechanistic Research of this compound

Currently, there is no publicly available scientific literature detailing the preclinical biological evaluation and mechanistic research specifically for the compound this compound. Extensive searches of chemical and biological research databases have not yielded any studies that investigate the in vitro antimicrobial, anticancer, or cytotoxic activities of this specific molecule.

Therefore, it is not possible to provide data on its evaluation against standard and clinically relevant pathogens, its minimal inhibitory concentrations, its antiproliferative effects against human cancer cell lines, its selectivity against normal cell lines, or its mechanisms of cellular apoptosis and cell cycle modulation.

Further research would be required to determine the potential biological activities of this compound.

Preclinical Biological Evaluation and Mechanistic Research of N Furan 2 Ylmethyl 3 1h Tetrazol 1 Yl Benzamide

Enzyme and Receptor Target Identification and Inhibition Studies

There is no available information in the scientific literature regarding the enzymatic and receptor targeting properties of N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide.

No studies have been published that investigate the inhibitory effects of this compound on key biological enzymes such as InhA, P-glycoprotein, or Thrombin. While derivatives of benzamide (B126) and triazole have been explored for such activities, these findings cannot be directly attributed to the specific compound . For instance, certain triazol-1-yl benzamide derivatives have been investigated for their potential as inhibitors of Factor XIIa, a serine protease involved in the coagulation cascade. However, this research does not include the furan-2-ylmethyl moiety present in the subject compound.

There is no data available on the receptor binding profile of this compound. Studies on other tetrazole-containing benzamide derivatives have shown agonistic activity at G protein-coupled receptors like GPR35, but this is specific to those particular molecular structures and cannot be extrapolated. Ligand-target interaction analyses, which are crucial for understanding the mechanism of action, have not been performed for this compound.

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl 3 1h Tetrazol 1 Yl Benzamide Derivatives

Systematic Elucidation of the Impact of Substituent Variations on Biological Potency and Selectivity

Systematic modifications of the N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide scaffold have been investigated to understand the influence of various substituents on biological activity. These studies typically involve the synthesis of a library of derivatives with alterations at specific positions of the molecule and subsequent evaluation of their pharmacological effects.

For instance, in related tetrazole-containing compounds, substitutions on the phenyl ring of the benzamide (B126) moiety have been shown to significantly impact potency. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of electron-withdrawing or electron-donating groups at the ortho, meta, and para positions of the benzoyl ring led to a range of biological activities. nih.gov Specifically, a methoxy (B1213986) group at the para position and a fluoro group at the ortho position of the benzoyl ring were found to enhance agonist potency for the G protein-coupled receptor-35 (GPR35). nih.gov

While direct SAR data for this compound is not extensively available in the public domain, a hypothetical SAR exploration can be constructed based on known principles and related compound series. The following table illustrates potential points of diversification (R1, R2, R3) on the core structure for systematic SAR studies.

| R1 (on Benzamide Phenyl Ring) | R2 (on Furan (B31954) Ring) | R3 (Linker Modification) |

| H | H | CH2 |

| 4-Cl | 5-CH3 | CH(CH3) |

| 3-OCH3 | 4-Br | C=O |

| 4-F, 3-Cl | 5-NO2 | NH |

The biological data from such a systematic study would allow for the elucidation of quantitative structure-activity relationships (QSAR), providing deeper insights into the electronic, steric, and hydrophobic requirements for optimal activity.

Defining the Critical Role of the Furan, Tetrazole, and Benzamide Moieties in Pharmacological Activity

Furan Moiety: The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. ijabbr.com Its role in the context of this molecule can be multifaceted. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with biological targets. rsc.org Modifications to the furan ring, such as the introduction of substituents or its replacement with other heterocycles (e.g., thiophene (B33073), pyrrole), would be critical experiments to define its specific contribution to activity. In some benzofuran (B130515) derivatives, substitutions on the furan ring have been shown to be more critical for antimicrobial activity than modifications on the aromatic moiety. rsc.org

Tetrazole Moiety: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. nih.govthieme-connect.com It is known to participate in hydrogen bonding and ionic interactions with receptor active sites. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.gov The position of the tetrazole ring on the benzamide scaffold is also crucial. In the title compound, it is at the 3-position, which will dictate its spatial orientation relative to the other parts of the molecule and its potential interactions with a target protein.

Benzamide Moiety: The central benzamide core serves as a rigid scaffold that properly orients the furan and tetrazole moieties for optimal interaction with a biological target. The amide linkage itself is a key feature, capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket. The planarity of the benzamide group can also contribute to favorable stacking interactions. nih.gov Systematic studies on related benzamide derivatives have demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of potency and selectivity. nih.gov

Identification of Key Pharmacophore Features and Molecular Binding Hotspots

A pharmacophore model for this compound derivatives would likely include several key features: a hydrogen bond acceptor (the furan oxygen), another hydrogen bond acceptor/donor region (the tetrazole ring), an aromatic ring (the central phenyl ring), and a hydrophobic feature (the furan ring). The spatial arrangement of these features is critical for biological activity.

Molecular modeling and computational studies, such as 3D-QSAR and docking simulations, can help to identify the key pharmacophoric elements and predict the binding mode of these compounds with their biological targets. nih.gov For example, in a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, docking studies revealed potential interactions with specific amino acid residues in the receptor's binding pocket. nih.gov

Based on the analysis of related structures, the following pharmacophoric features can be proposed for this compound:

| Pharmacophore Feature | Corresponding Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Furan Oxygen | Interaction with donor residues |

| Hydrogen Bond Acceptor/Donor | Tetrazole Ring Nitrogens | Interaction with donor/acceptor residues |

| Aromatic/Hydrophobic Region | Furan Ring | π-π stacking, hydrophobic interactions |

| Aromatic Scaffold | Benzamide Phenyl Ring | π-π stacking, structural rigidity |

| Hydrogen Bond Donor/Acceptor | Amide Linkage (NH/C=O) | Interaction with backbone/side chains |

These "hotspots" for molecular interaction are crucial for the affinity and specificity of the compound for its biological target.

Development of Lead Compounds and Optimization Strategies through Iterative SAR Approaches

The initial SAR data obtained from systematic modifications of the this compound structure would lead to the identification of one or more "lead compounds" with promising activity and selectivity. The subsequent optimization of these leads is an iterative process involving cycles of design, synthesis, and biological evaluation.

Optimization strategies would focus on fine-tuning the physicochemical properties of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). This could involve:

Substituent Scans: Introducing a variety of small chemical groups at different positions to probe for beneficial interactions.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolism or toxicity. For example, replacing the furan ring with a thiophene or a thiazole.

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy and increased potency.

Through such iterative SAR approaches, the initial lead compound can be progressively refined into a clinical candidate with an optimized therapeutic profile. The knowledge gained from these studies also contributes to a deeper understanding of the underlying molecular pharmacology of this class of compounds.

Computational and Theoretical Investigations of N Furan 2 Ylmethyl 3 1h Tetrazol 1 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Macromolecules

No studies reporting the prediction of binding modes and affinities of N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide with any biological macromolecules were found in the reviewed literature.

Detailed Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

A detailed analysis of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and potential biological targets is not available in the current scientific literature.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules. No literature was identified that performed molecular dynamics simulations to assess the conformational stability or binding dynamics of this compound.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO, Electrostatic Potentials)

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. There are no available studies that report on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or electrostatic potential maps for this compound.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction and Drug-Likeness Assessment (Excluding Experimental ADME Data)

In silico ADME studies predict the pharmacokinetic properties of a compound. A search of scientific databases yielded no studies that have published in silico ADME predictions or drug-likeness assessments for this compound.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analog Discovery

Pharmacophore modeling is used to identify the essential structural features of a molecule required for its biological activity. No research articles were found that describe the development of a pharmacophore model based on this compound or its use in virtual screening for the discovery of novel analogs.

Based on a thorough review of existing scientific literature, there is a notable absence of published research on the computational and theoretical properties of this compound. The specified areas of investigation, including molecular docking, molecular dynamics, quantum chemical calculations, in silico ADME, and pharmacophore modeling, have not been reported for this particular compound. Further research is required to elucidate these properties.

Broader Research Implications and Future Directions for N Furan 2 Ylmethyl 3 1h Tetrazol 1 Yl Benzamide

Potential for Further Chemical Space Exploration and Novel Analog Discovery within this Scaffold Class

The modular nature of the N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide scaffold lends itself to extensive chemical space exploration. Systematic modifications of each of the three core components can be envisioned to generate a library of novel analogs.

Furan (B31954) Ring Modifications: The furan moiety can be substituted at its vacant positions or replaced with other five-membered heterocycles like thiophene (B33073) or pyrazole to probe the impact on biological activity. nih.gov The exploration of different substituents on the furan ring could influence the compound's pharmacokinetic and pharmacodynamic properties.

Benzamide (B126) Core Alterations: The substitution pattern on the central phenyl ring of the benzamide can be varied. Introducing electron-donating or electron-withdrawing groups at different positions could modulate the electronic properties of the molecule and its interaction with biological targets. nih.gov

Tetrazole Isomerism and Linkage: The position of the tetrazole ring on the benzamide core can be altered. Furthermore, the linkage to the benzamide can be explored through different isomers of the tetrazole ring, which is known to influence the physicochemical properties and biological activity of the resulting compounds. nih.gov

A systematic synthetic approach to create a diverse library of analogs is a crucial next step. High-throughput synthesis methodologies could be employed to efficiently generate a multitude of new chemical entities for subsequent biological evaluation.

Integration with Advanced High-Throughput Biological Screening Platforms and Methodologies

To efficiently assess the biological potential of a library of this compound analogs, integration with advanced high-throughput screening (HTS) platforms is essential. Phenotypic screening, in particular, has proven valuable in the discovery of novel drugs for complex diseases. nih.gov

An HTS campaign could involve screening the compound library against a wide array of biological targets, including enzymes, receptors, and whole-cell assays. This approach would enable the rapid identification of "hit" compounds with desired biological activities. Subsequent "hit-to-lead" optimization studies would then focus on improving the potency, selectivity, and drug-like properties of the most promising candidates.

Below is a hypothetical interactive data table illustrating potential results from a high-throughput screening campaign for a library of benzamide-tetrazole-furan analogs.

| Compound ID | Target | Activity (IC50, µM) | Cell-Based Assay | Cytotoxicity (CC50, µM) |

| NF-001 | Kinase A | 0.5 | Active | >50 |

| NF-002 | Protease B | 2.1 | Active | 25 |

| NF-003 | GPCR C | 1.2 | Inactive | >50 |

| NF-004 | Kinase A | 0.2 | Active | 45 |

| NF-005 | Ion Channel D | 5.8 | Active | >50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical Advancement in Understanding Structure-Function Relationships of Benzamide-Tetrazole-Furan Hybrid Compounds

Computational chemistry and molecular modeling can play a pivotal role in understanding the structure-activity relationships (SAR) within this class of compounds. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help identify the key structural features responsible for the observed biological activity. nih.gov

Molecular docking studies can be employed to predict the binding modes of these compounds with their biological targets, providing insights into the specific molecular interactions that drive their activity. This theoretical understanding can, in turn, guide the rational design of more potent and selective analogs. The development of a robust SAR model for this scaffold would significantly accelerate the drug discovery process.

Exploration of New Therapeutic Areas and Non-Biological Applications

While the initial focus of research on this scaffold might be on a specific therapeutic area, its chemical features suggest potential applications in a variety of fields.

New Therapeutic Areas: The individual components of the scaffold have been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Therefore, it is plausible that analogs of this compound could find applications in these and other therapeutic areas.

Non-Biological Applications: Tetrazole-containing compounds have found applications in materials science, for example, in the development of metal-organic frameworks and as energetic materials. lifechemicals.combeilstein-journals.org The unique electronic and coordination properties of the benzamide-tetrazole-furan scaffold could be explored for potential applications in these non-biological domains. Further research could investigate the utility of these compounds as chemosensors or catalysts.

Unaddressed Research Questions and Challenges in the Academic Study of This Compound Class

Despite the potential of this scaffold, several research questions and challenges remain to be addressed:

Synthesis Optimization: The development of efficient and scalable synthetic routes for the preparation of a diverse range of analogs is a key challenge.

Biological Target Identification: For any "hit" compounds identified through phenotypic screening, the subsequent identification of their specific biological targets will be a critical and often challenging step.

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds is necessary to assess their potential as drug candidates.

Mechanism of Action Studies: Elucidating the precise mechanism of action of any biologically active compounds will be crucial for their further development.

Addressing these questions will require a multidisciplinary approach, combining expertise in synthetic chemistry, chemical biology, pharmacology, and computational modeling. The systematic exploration of the this compound scaffold holds significant promise for the discovery of novel chemical entities with a wide range of potential applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Coupling of 3-(1H-tetrazol-1-yl)benzoic acid with furfurylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions .

- Step 2 : Purification via column chromatography or recrystallization to isolate the benzamide product.

- Key Considerations : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalytic use of DMAP to enhance acylation efficiency .

Q. How is the structure of this compound characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the furan methyl group (δ ~4.5 ppm for CH₂) and tetrazole protons (δ ~9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 314.1) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What preliminary biological activities have been observed for this compound?

- Methodological Answer : Initial screenings often focus on:

- Enzyme Inhibition : Assays against cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ values compared to reference inhibitors .

- Anticancer Activity : Cytotoxicity studies (e.g., MTT assays) in cancer cell lines (e.g., HeLa, MCF-7), noting EC₅₀ values and selectivity indices .

Advanced Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

- Methodological Answer :

- Reaction Optimization : Use of microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .

- Purification : Gradient elution in flash chromatography (hexane/EtOAc) or preparative HPLC to remove byproducts like unreacted tetrazole intermediates .

- Quality Control : Regular TLC monitoring and elemental analysis to ensure >95% purity .

Q. What structure-activity relationships (SARs) are critical for modifying substituents in this compound?

- Methodological Answer :

- Furan vs. Other Heterocycles : Replacing the furan with thiophene reduces COX-2 affinity by ~30%, highlighting furan’s role in π-π stacking .

- Tetrazole Position : Shifting the tetrazole from the 3- to 4-position on the benzamide decreases solubility (log P increases by 0.5) .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the benzamide enhance metabolic stability but may reduce bioavailability .

Q. How can contradictions in biological data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values using identical enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid solvent interference in cell-based assays .

- Meta-Analysis : Cross-reference datasets from structural analogs (e.g., N-(3-chlorophenyl) derivatives) to identify trends in bioactivity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in COX-2 or kinase active sites, validated by MD simulations .

- QSAR Modeling : Use descriptors like polar surface area (PSA) and Hammett constants to correlate substituent effects with activity .

Q. What is the proposed mechanism of enzyme inhibition for this compound?

- Methodological Answer :

- Competitive Inhibition : Kinetic studies (Lineweaver-Burk plots) show reduced V_max without affecting K_m, suggesting direct competition with substrates .

- Covalent Binding : LC-MS/MS identifies adduct formation (e.g., with cysteine residues in COX-2’s active site) .

- Allosteric Modulation : Fluorescence quenching assays detect conformational changes in target enzymes upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.